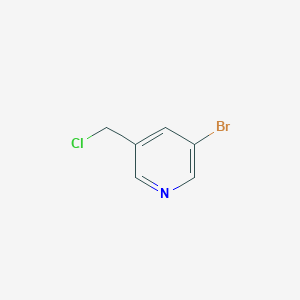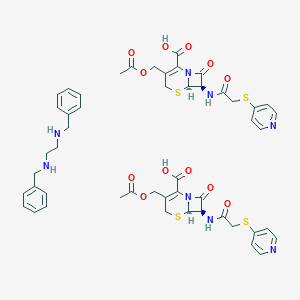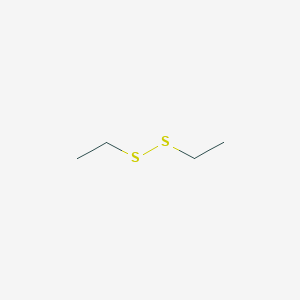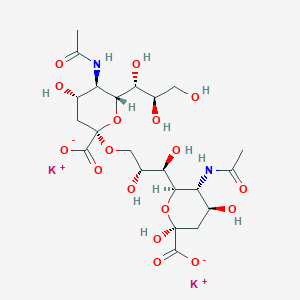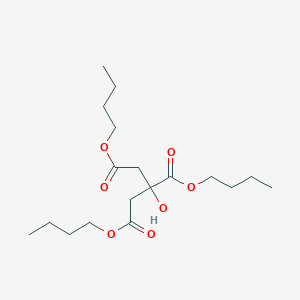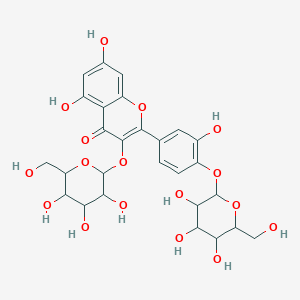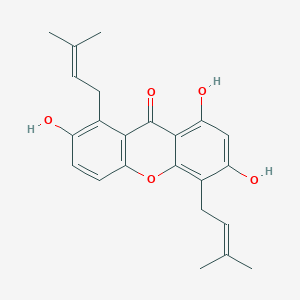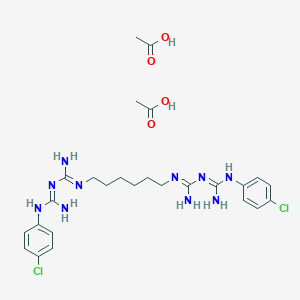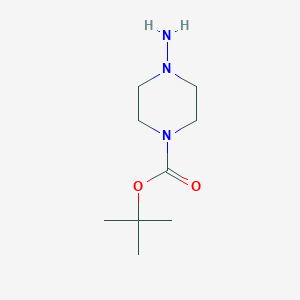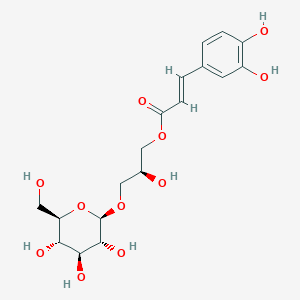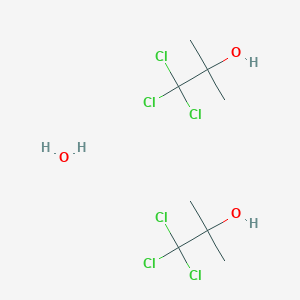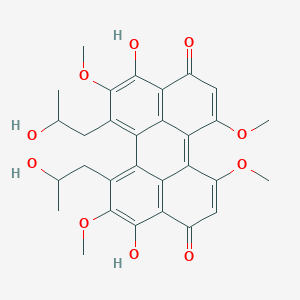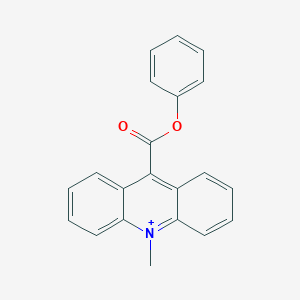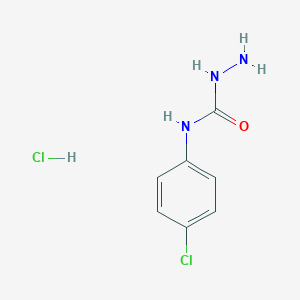![molecular formula C10H14O3 B047308 3-Oxaspiro[5.5]undecane-2,4-dione CAS No. 1010-26-0](/img/structure/B47308.png)
3-Oxaspiro[5.5]undecane-2,4-dione
概要
説明
3-Oxaspiro[5.5]undecane-2,4-dione, also known as 1,1-Cyclohexane Diacetic Anhydride, is a compound with the molecular formula C10H14O3 . It is used as an intermediate in the synthesis of the drug gabapentin .
Synthesis Analysis
The synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione involves fusing equimolecular amounts of it with certain amino compounds . It can also be synthesized by reacting one equivalent of ethylene-diamine with two equivalents of 2-oxaspiro[4.4]nonane-1.3-dione .Molecular Structure Analysis
The molecular structure of 3-Oxaspiro[5.5]undecane-2,4-dione consists of a spirocyclic system with an oxygen atom at the spiro center . The compound has a molecular weight of 182.22 g/mol .Chemical Reactions Analysis
In chemical reactions, 3-Oxaspiro[5.5]undecane-2,4-dione can react with certain secondary amines under Mannich conditions to yield the expected bases . It can also react with ethylene-diamine to afford the respective ethylene bis-azaspirodiones .Physical And Chemical Properties Analysis
3-Oxaspiro[5.5]undecane-2,4-dione is a solid compound with a melting point of 67-70°C . It has a predicted density of 1.15±0.1 g/cm3, a boiling point of 126°C/0.5mmHg, and a flash point of 159.8°C .科学的研究の応用
Application in Organic Chemistry
Specific Scientific Field
The specific scientific field of application for 3-Oxaspiro[5.5]undecane-2,4-dione is Organic Chemistry .
Summary of the Application
3-Oxaspiro[5.5]undecane-2,4-dione is used as a building block in organic synthesis . It may be used to synthesize [1-(2-{[4-chloro-2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclohexyl]acetic acid .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the context of the synthesis. Typically, this compound would be used in a reaction with other organic compounds to form the desired product. The reaction conditions (temperature, solvent, catalyst, etc.) would be optimized based on the specific reaction .
Results or Outcomes
The outcome of using 3-Oxaspiro[5.5]undecane-2,4-dione in a synthesis reaction would be the formation of the desired organic compound.
Application in Structural Chemistry
Specific Scientific Field
The specific scientific field of application for 3-Oxaspiro[5.5]undecane-2,4-dione is Structural Chemistry .
Summary of the Application
3-Oxaspiro[5.5]undecane-2,4-dione is used in the synthesis of new spiro[5.5]undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings . These compounds exhibit intriguing conformational and configurational aspects .
将来の方向性
特性
IUPAC Name |
3-oxaspiro[5.5]undecane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-8-6-10(7-9(12)13-8)4-2-1-3-5-10/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDSIASQMRYFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)OC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370196 | |
| Record name | 3-Oxaspiro[5.5]undecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxaspiro[5.5]undecane-2,4-dione | |
CAS RN |
1010-26-0 | |
| Record name | 3-Oxaspiro[5.5]undecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Cyclohexanediacetic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

